N-Benzyl and 3-CN Motifs Enable Broad-Spectrum MBL Inhibition
A comprehensive SAR study on the more advanced analog 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Compound 5a) revealed that the N-benzyl and 3-carbonitrile groups—the core features also present in 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile—are critical for inhibitory activity against all three major MBL subclasses (IMP-1, CphA, AIM-1). The study concluded that the N-benzoyl derivative of this scaffold retained potent in vitro activity against each MBL tested, with inhibition constants (Ki) in the low micromolar range [1]. This validates the 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile scaffold as the minimal pharmacophore for developing universal MBL inhibitors.
| Evidence Dimension | Inhibitory potency against Metallo-β-lactamases (MBLs) |
|---|---|
| Target Compound Data | Minimal core scaffold; contains critical N-benzyl and 3-carbonitrile groups essential for MBL inhibition. |
| Comparator Or Baseline | Compound 5a (2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile): Low μM Ki against IMP-1, CphA, and AIM-1. |
| Quantified Difference | The 4,5-diphenyl groups on 5a enhance potency, but the target compound provides the essential binding elements in a simplified, more synthetically tractable scaffold for further optimization. |
| Conditions | In vitro enzymatic assays against purified IMP-1 (B1), CphA (B2), and AIM-1 (B3) MBLs; cell-based assays enhancing meropenem sensitivity. |
Why This Matters
For procurement, this compound is not just any pyrrole; it carries the specific, validated pharmacophoric features required to initiate a medicinal chemistry program targeting MBL-mediated antibiotic resistance.
- [1] McGeary, R. P., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. View Source
